molecular formula C19H22ClNO5 B8649817 tert-Butyl N-((5-chloro-4-hydroxy-1,1-dimethyl-2-oxo-naphthalen-3-yl)carbonyl)glycinate

tert-Butyl N-((5-chloro-4-hydroxy-1,1-dimethyl-2-oxo-naphthalen-3-yl)carbonyl)glycinate

Cat. No. B8649817
M. Wt: 379.8 g/mol
InChI Key: CEONDNWECYANST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl N-((5-chloro-4-hydroxy-1,1-dimethyl-2-oxo-naphthalen-3-yl)carbonyl)glycinate is a useful research compound. Its molecular formula is C19H22ClNO5 and its molecular weight is 379.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl N-((5-chloro-4-hydroxy-1,1-dimethyl-2-oxo-naphthalen-3-yl)carbonyl)glycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl N-((5-chloro-4-hydroxy-1,1-dimethyl-2-oxo-naphthalen-3-yl)carbonyl)glycinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl N-((5-chloro-4-hydroxy-1,1-dimethyl-2-oxo-naphthalen-3-yl)carbonyl)glycinate

Molecular Formula

C19H22ClNO5

Molecular Weight

379.8 g/mol

IUPAC Name

tert-butyl 2-[(8-chloro-1-hydroxy-4,4-dimethyl-3-oxonaphthalene-2-carbonyl)amino]acetate

InChI

InChI=1S/C19H22ClNO5/c1-18(2,3)26-12(22)9-21-17(25)14-15(23)13-10(7-6-8-11(13)20)19(4,5)16(14)24/h6-8,23H,9H2,1-5H3,(H,21,25)

InChI Key

CEONDNWECYANST-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)Cl)C(=C(C1=O)C(=O)NCC(=O)OC(C)(C)C)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 5-chloro-4-hydroxy-1,1-dimethyl-2-oxo-naphthalene-3-carboxylate (210 mg, 713 μmol, 1.0 eq) and glycine tert-butyl ester hydrochloride (143 mg, 855 μmol, 1.20 eq) were mixed in dioxane (5 mL) in a round bottom flask. DIPEA (186 μL, 1069 μmol, 1.5 eq) was added via syringe, and the reaction was stirred at 75° C. for 4 hours. The reaction mixture was cooled to room temperature and concentrated in vacuo to give a yellow solid. The crude product was purified by silica flash chromatography (0-50% DCM/hexane) to give the desired compound as a white solid (204 mg). MS m/e=380 (M+H)+.
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
186 μL
Type
reactant
Reaction Step Two

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